

Application Note: HPLC Analysis of N-caproyl-L-prolyl-L-tyrosine Methyl Ester

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Compound of Interest

Compound Name: *Dilept*

Cat. No.: *B12323279*

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Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of N-caproyl-L-prolyl-L-tyrosine methyl ester, a synthetic dipeptide derivative of interest in pharmaceutical research. The described protocol utilizes reversed-phase HPLC with UV detection, providing a reliable and reproducible method for purity assessment and quantitative analysis. This document provides comprehensive experimental protocols, data presentation in tabular format, and visual diagrams to illustrate the workflow and related biochemical context.

Introduction

N-caproyl-L-prolyl-L-tyrosine methyl ester is a modified dipeptide with potential applications in drug development due to its structural similarity to biologically active peptides. Accurate and precise analytical methods are crucial for its characterization, purity determination, and quantification in various sample matrices. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of peptides, offering high resolution, sensitivity, and reproducibility.^{[1][2]} This application note presents a validated reversed-phase HPLC (RP-HPLC) method suitable for the analysis of this compound.

The method development for peptide analysis by HPLC involves careful consideration of several factors, including the stationary phase, mobile phase composition, gradient, and

temperature, to achieve optimal separation.[3][4][5] This protocol has been optimized to provide a sharp peak shape and adequate retention for N-caproyl-L-prolyl-L-tyrosine methyl ester.

Experimental Protocols

Materials and Reagents

- N-caproyl-L-prolyl-L-tyrosine methyl ester (Standard, >98% purity)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Trifluoroacetic acid (TFA, HPLC grade)
- Methanol (HPLC grade)

Instrumentation

- HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
- Data acquisition and processing software.

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in Table 1.

Table 1: HPLC Method Parameters

Parameter	Value
Column	C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m)
Mobile Phase A	0.1% TFA in Water (v/v)
Mobile Phase B	0.1% TFA in Acetonitrile (v/v)
Gradient	30% to 70% B over 15 minutes
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	220 nm
Injection Volume	10 μ L
Run Time	20 minutes

Standard Solution Preparation

- **Stock Solution (1 mg/mL):** Accurately weigh 10 mg of N-caproyl-L-prolyl-L-tyrosine methyl ester standard and dissolve it in 10 mL of methanol in a volumetric flask.
- **Working Standard Solutions:** Prepare a series of working standard solutions with concentrations ranging from 0.01 mg/mL to 0.5 mg/mL by diluting the stock solution with the initial mobile phase composition (70% Mobile Phase A, 30% Mobile Phase B).

Sample Preparation

For the analysis of bulk material or in-process samples, dissolve the sample in methanol to a target concentration within the calibration range and filter through a 0.45 μ m syringe filter before injection.

Results and Data Presentation

The developed HPLC method provides excellent separation of N-caproyl-L-prolyl-L-tyrosine methyl ester from potential impurities.

Linearity

The linearity of the method was evaluated by injecting the working standard solutions in triplicate. The peak area was plotted against the concentration, and a linear regression analysis was performed.

Table 2: Linearity Data for N-caproyl-L-prolyl-L-tyrosine Methyl Ester

Concentration (mg/mL)	Mean Peak Area (n=3)
0.01	15,234
0.05	76,170
0.10	152,340
0.25	380,850
0.50	761,700
Correlation Coefficient (r^2)	0.9998

System Suitability

System suitability parameters were assessed to ensure the performance of the chromatographic system.

Table 3: System Suitability Parameters

Parameter	Acceptance Criteria	Observed Value
Tailing Factor	≤ 2.0	1.1
Theoretical Plates	≥ 2000	5800
Retention Time (min)	-	~8.5
%RSD of Peak Area (n=6)	$\leq 2.0\%$	0.8%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of N-caproyl-L-prolyl-L-tyrosine methyl ester.

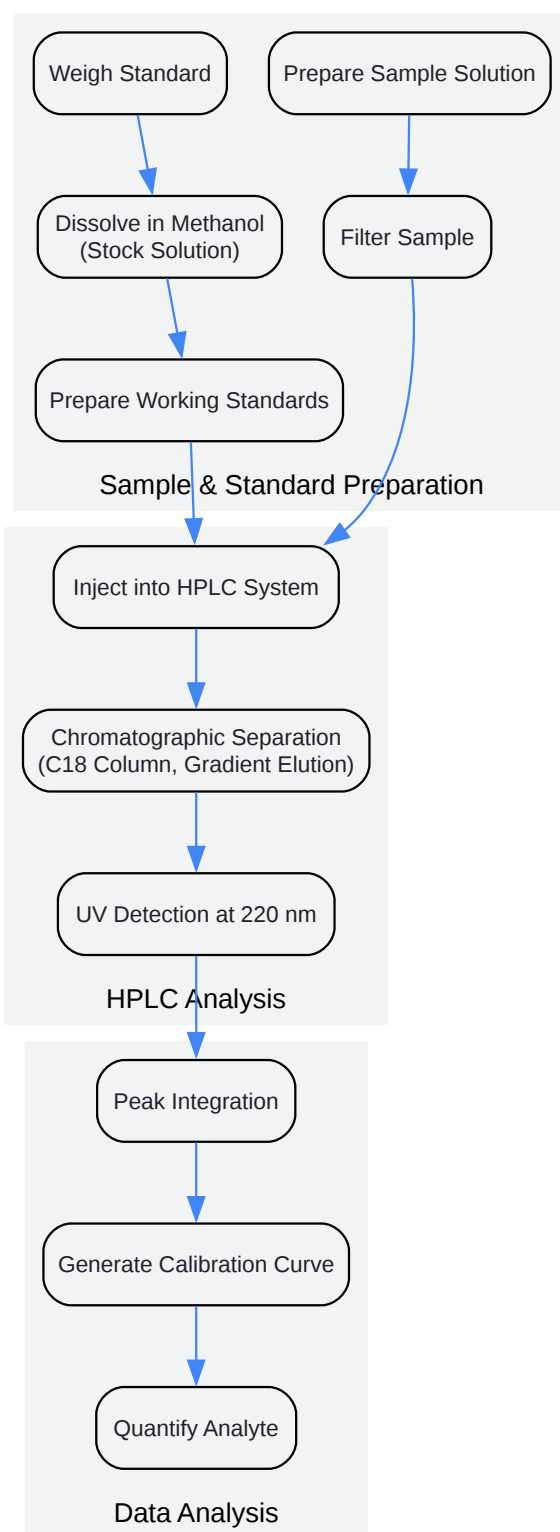


Figure 1: HPLC Analysis Workflow

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Caption: HPLC Analysis Workflow

Related Biochemical Pathway

While N-caproyl-L-prolyl-L-tyrosine methyl ester is a synthetic molecule, its constituent amino acid, L-tyrosine, is a precursor for several important neurotransmitters. The following diagram shows the metabolic pathway of L-tyrosine.[6]

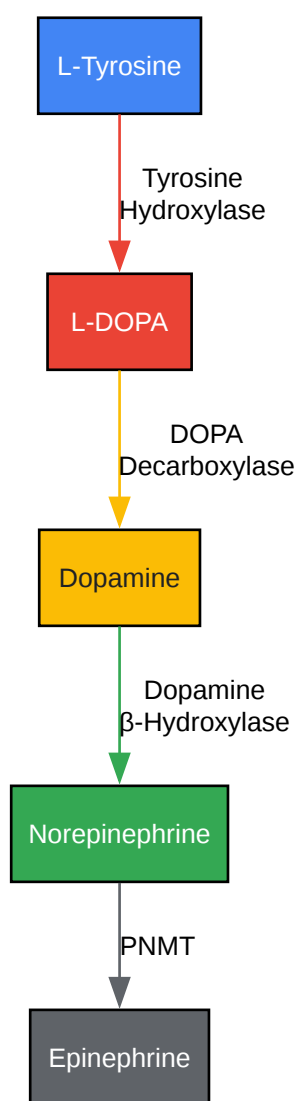


Figure 2: L-Tyrosine Metabolic Pathway

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